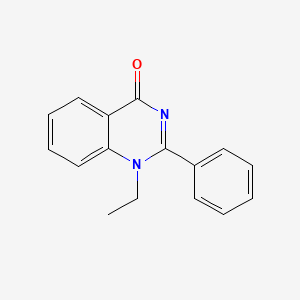

1-Ethyl-2-phenylquinazolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-ethyl-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)16(19)17-15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

NKJWSAHVFUJFFP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 1 Ethyl 2 Phenylquinazolin 4 1h One System

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Ring

The fused aromatic ring of the quinazolinone nucleus is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents and the reaction conditions.

Electrophilic Substitution:

Generally, in the quinazoline (B50416) ring system, electrophilic attack is predicted to occur preferentially at positions 8 and 6. For instance, the nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.gov While specific studies on the direct electrophilic substitution of 1-Ethyl-2-phenylquinazolin-4(1H)-one are not extensively documented, it is reasonable to infer a similar regioselectivity.

Bromination of the quinazolinone core has been reported for related compounds. For example, 2-phenyl-3-(substituted)-quinazolin-4(3H)-ones can be brominated at the 6-position. researchgate.netnih.govscispace.comptfarm.pl This suggests that this compound would likely undergo bromination at the C6 and/or C8 positions of the carbocyclic ring.

Nucleophilic Substitution:

Direct nucleophilic substitution on the unsubstituted quinazolinone ring is not a common reaction. However, the introduction of a leaving group, typically at the C4 position, facilitates nucleophilic attack. This is usually achieved by converting the C4-oxo group into a chloro group using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline (B184009) is then susceptible to displacement by various nucleophiles. nih.gov

Transformations Involving the C4-Oxo Group

The C4-oxo group is a key site for a variety of chemical transformations, allowing for significant structural modifications of the quinazolinone scaffold.

Thionation:

The conversion of the C4-carbonyl group to a thiocarbonyl group is a well-established reaction for quinazolinones. This transformation is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org The reaction of optically pure N-C axially chiral quinazolin-4-one derivatives with Lawesson's reagent has been shown to proceed in good yields to afford the corresponding quinazoline-4-thione derivatives. nih.gov It is highly probable that this compound would undergo a similar transformation to yield 1-Ethyl-2-phenylquinazoline-4(1H)-thione. The general mechanism involves a [2+2] cycloaddition of the P=S bond of Lawesson's reagent to the C=O bond of the quinazolinone, followed by cycloreversion to form the thione and a stable phosphorus-oxygen byproduct. organic-chemistry.org

| Reactant | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Quinazolin-4-one Derivative | Lawesson's Reagent | Quinazoline-4-thione Derivative | Reflux in Toluene or Xylene | Good |

Reduction and Reactions with Organometallic Reagents:

Similarly, reactions with organometallic reagents like Grignard reagents at the C4-carbonyl are not commonly reported for this specific scaffold. Such reactions would likely require activation of the carbonyl group or harsh reaction conditions.

Modifications and Derivatizations of the N1-Ethyl and C2-Phenyl Moieties

The N1-ethyl and C2-phenyl groups offer further opportunities for derivatization, allowing for the fine-tuning of the molecule's properties.

Modifications of the N1-Ethyl Group:

Direct chemical modification of the N1-ethyl group on the pre-formed this compound is not a commonly reported strategy. Derivatization at this position is typically achieved by starting the synthesis with a modified N-ethylanthranilamide.

Modifications of the C2-Phenyl Moiety:

The C2-phenyl group is susceptible to electrophilic aromatic substitution. The directing effects of the quinazolinone ring on the C2-phenyl group would influence the position of substitution. Depending on the electronic nature of the quinazolinone system, substitution could be directed to the ortho, meta, or para positions of the phenyl ring. For example, nitration of the C2-phenyl ring would be expected to yield a mixture of ortho-, meta-, and para-nitro derivatives, with the exact ratio depending on the reaction conditions.

| Reactant | Reagent | Potential Products | Reaction Type |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 1-Ethyl-2-(nitrophenyl)quinazolin-4(1H)-one (ortho, meta, para isomers) | Nitration |

| This compound | Br₂/FeBr₃ | 1-Ethyl-2-(bromophenyl)quinazolin-4(1H)-one (ortho, para isomers) | Bromination |

It is important to note that many derivatizations involving the C2-phenyl group are often accomplished by utilizing a substituted benzoyl chloride or benzaldehyde (B42025) during the initial synthesis of the quinazolinone ring, rather than by direct substitution on the pre-formed molecule.

Structure Activity Relationship Sar Studies of 1 Ethyl 2 Phenylquinazolin 4 1h One Analogues

Correlating Substituent Effects on Biological Activity of Quinazolinone Derivatives

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the quinazolinone core and the appended phenyl ring. Research has demonstrated that these modifications can dramatically alter the pharmacological profile, including anticancer and antimicrobial activities.

Halogenation of the quinazolinone ring system has been a common strategy to enhance biological efficacy. For instance, the introduction of a bromine atom at the 6-position of the 2-phenylquinazolin-4(3H)-one scaffold has been shown to be beneficial for antitumor activity. nih.govresearchgate.net Similarly, the presence of chloro groups on the quinazolinone moiety can impact cytotoxic potential. nih.gov However, studies have also indicated that di-chloro substitution on the quinazoline (B50416) ring might lead to a considerable drop in activity compared to mono-substituted bromo derivatives. nih.gov

Beyond halogens, other substituents on the quinazolinone core also play a crucial role. For example, in a series of 2-methyl-3-substituted-quinazolin-4(3H)-ones, the presence of two iodine atoms at the 6 and 8 positions resulted in good anticonvulsant activity.

The following table summarizes the observed effects of various substituents on the biological activity of quinazolinone derivatives based on several studies:

Table 1: Effect of Substituents on the Biological Activity of Quinazolinone Derivatives| Position of Substitution | Substituent | Observed Biological Activity |

|---|---|---|

| Quinazolinone Ring (Position 6) | Bromine | Increased antitumor activity nih.govresearchgate.net |

| Quinazolinone Ring | Chlorine (mono vs. di-substitution) | Mono-bromo substitution may be more favorable for activity than di-chloro substitution nih.gov |

| Quinazolinone Ring (Positions 6, 8) | Iodine | Good anticonvulsant activity |

| C2-Phenyl Ring | Methoxy, Methyl | Enhanced antibacterial activity nih.gov |

| C2-Phenyl Ring | Fluorine > Chlorine | Favorable for cytotoxic effects on phenyl moiety nih.gov |

| C2-Phenyl Ring | Electron-withdrawing groups (e.g., halogens) | Generally increase activity nih.gov |

| C2-Phenyl Ring | Electron-donating groups (e.g., methoxy, methyl) | Can also enhance activity, depending on the specific biological target nih.gov |

Impact of N1-Ethyl Substitution on Ligand-Target Interactions

The substitution at the N1 position of the quinazolinone ring is a critical determinant of biological activity, influencing how the molecule interacts with its biological target. While extensive research has been conducted on N3-substituted quinazolinones, the specific role of an ethyl group at the N1 position is an area of growing interest.

Alkylation at the N1 position, including the introduction of an ethyl group, can significantly affect the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These changes, in turn, can modulate the affinity and selectivity of the ligand for its target receptor or enzyme. In general, small alkyl groups at the N1 position are often more favorable for biological activity than bulky substituents. nih.gov

Influence of C2-Phenyl Substitution Pattern on Biological Efficacy and Selectivity

The substitution pattern on the C2-phenyl ring is a key factor in determining the biological efficacy and selectivity of 1-ethyl-2-phenylquinazolin-4(1H)-one analogues. The electronic properties and steric bulk of the substituents, as well as their position (ortho, meta, or para), can lead to significant variations in activity.

Studies have shown that the presence of electron-withdrawing groups, such as halogens, on the C2-phenyl ring often enhances biological activity. For example, halogenated phenyl substituents have been reported to have a more significant effect on activity than non-halogenated ones like nitro, methoxy, or methyl groups. nih.gov Specifically, in the context of anticancer activity, the presence of an electronegative group on the phenyl moiety, in the order of F > Cl, has been found to be more favorable. nih.gov

Conversely, electron-donating groups like methoxy and methyl have also been shown to increase the antibacterial profile of certain quinazolinone derivatives. nih.gov This suggests that the optimal electronic nature of the substituent is target-dependent. For instance, a phenyl ring with a methoxy or methyl group was found to be more active against certain bacterial strains. nih.gov

The position of the substituent on the phenyl ring is also critical. While a comprehensive analysis for this compound analogues is still emerging, studies on related quinazolinones provide valuable insights. For example, in a series of 2,3-dihydroquinazolin-4(1H)-ones investigated for their cytotoxic effects, the position of a methoxy group on the styryl ring (structurally related to the C2-phenyl) from ortho to meta to para resulted in a concomitant reduction in cytotoxicity and tubulin polymerization inhibition. researchgate.net

The following table provides a summary of the influence of C2-phenyl substituents on the biological activity of quinazolinone derivatives from various studies:

Table 2: Influence of C2-Phenyl Substitution on Biological Activity| Substituent Type | Specific Group(s) | Position | Observed Effect on Biological Activity |

|---|---|---|---|

| Electron-Withdrawing | Halogens (F, Cl, Br) | Varies | Generally enhances anticancer and antibacterial activity nih.govnih.gov |

| Electron-Donating | Methoxy, Methyl | Varies | Can enhance antibacterial activity nih.gov |

| Varies | Methoxy | ortho, meta, para | Positional changes can significantly alter cytotoxic activity researchgate.net |

Conformational and Stereochemical Contributions to SAR

Conformational analysis of quinazolinone derivatives, often aided by computational modeling and X-ray crystallography, reveals that the molecule can adopt various spatial arrangements. The relative orientation of the C2-phenyl ring with respect to the quinazolinone core is a key conformational feature. The dihedral angle between these two ring systems can influence the accessibility of key functional groups for interaction with the target. For example, in the crystal structure of a related 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, the quinazoline group is oriented at a significant angle to the phenyl group. researchgate.net

The N1-ethyl group also contributes to the conformational flexibility of the molecule. The rotation around the bond connecting the ethyl group to the nitrogen atom can position the terminal methyl group in different spatial regions, which may be important for hydrophobic interactions within a binding pocket.

Stereochemistry becomes a critical factor when a chiral center is introduced into the molecule. For instance, if a substituent on the ethyl or phenyl group creates a stereocenter, the resulting enantiomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. Although specific studies on the stereoisomers of this compound are not abundant in the reviewed literature, research on other chiral quinazoline derivatives has highlighted the importance of absolute configuration for potent biological activity. For example, in a study of 1-phenyl-1-(quinazolin-4-yl)ethanols, the two enantiomers displayed different levels of antiproliferative activity. nih.gov This underscores the necessity of considering stereochemistry in the design and evaluation of new quinazolinone-based therapeutic agents. The synthesis of single enantiomers is often required to fully elucidate the SAR and to develop drugs with improved therapeutic indices.

In Vitro Biological and Pharmacological Research of 1 Ethyl 2 Phenylquinazolin 4 1h One and Analogues

Antimicrobial Activity Investigations

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. jocpr.com The core structure is a versatile framework for developing novel antibacterial and antifungal agents, which is crucial in the face of rising drug resistance. nih.goveurekaselect.comresearchgate.net

Analogues of 1-Ethyl-2-phenylquinazolin-4(1H)-one have demonstrated notable antibacterial activity against a range of pathogenic microbes. nih.goveurekaselect.com Studies show that these compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy is significantly influenced by the nature and position of substituents on the quinazolinone ring. nih.gov For instance, some studies suggest that 2-methyl substituted quinazolinones can exhibit higher activity than their 2-phenyl counterparts. researchgate.net

The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a key measure of antibacterial potency. nih.gov Various quinazolinone derivatives have been synthesized and evaluated for their MIC values against several bacterial strains. For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives have shown very good activity against Staphylococcus aureus and Streptococcus pyogenes, and excellent activity against Escherichia coli. biomedpharmajournal.org

Below is a data table summarizing the MIC values for representative quinazolinone analogues from various studies.

| Compound Type/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Arylidene-based quinazolin-4(3H)-one (Compound 3m) | Staphylococcus aureus | 1.95 | nih.gov |

| Quinazolinone-thiazolidinone hybrid (Compound A-2) | Escherichia coli | Excellent Activity at 50 µg/mL | biomedpharmajournal.org |

| Quinazolinone-thiazolidinone hybrid (Compound A-5) | Staphylococcus aureus | Very Good Activity at 50 µg/mL | biomedpharmajournal.org |

| Quinazolinone-thiazolidinone hybrid (Compound A-5) | Streptococcus pyogenes | Very Good Activity at 50 µg/mL | biomedpharmajournal.org |

| 2,3-Dihydroquinazolin-4(1H)-one derivative (Compound 5c) | Various Gram (+) and Gram (-) | Significant Activity | ekb.eg |

In addition to antibacterial effects, the antifungal potential of quinazolinone analogues has been a subject of investigation. jocpr.com Various synthesized derivatives have been tested against fungal species such as Aspergillus niger and Candida albicans. biomedpharmajournal.org

Research has demonstrated that specific substitutions on the quinazolinone scaffold can yield compounds with excellent antifungal efficacy. biomedpharmajournal.org For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives showed excellent activity against C. albicans and A. niger. biomedpharmajournal.org The findings indicate that Gram-positive bacteria and fungal species are often more susceptible to this class of compounds. semanticscholar.org

| Compound Type/Derivative | Fungal Strain | Efficacy | Reference |

|---|---|---|---|

| Quinazolinone-thiazolidinone hybrid (Compound A-3) | Aspergillus niger | Excellent Activity at 50 µg/mL | biomedpharmajournal.org |

| Quinazolinone-thiazolidinone hybrid (Compound A-6) | Candida albicans | Excellent Activity at 50 µg/mL | biomedpharmajournal.org |

| Quinazolinone-thiazolidinone hybrid (Compound A-2) | Candida albicans | Very Good Activity at 50 µg/mL | biomedpharmajournal.org |

| Arylidene-based quinazolin-4(3H)-one motifs | Candida albicans | Moderate to Good | nih.govfrontiersin.org |

The proposed mechanism for the antimicrobial action of quinazolinone derivatives often draws parallels with that of fluoroquinolone antibiotics. nih.gov It is suggested that these compounds may function by inhibiting bacterial DNA gyrase (Topoisomerase I). nih.gov This enzyme is critical for managing DNA supercoiling, replication, and separation of chromosomal DNA during cell division, and its inhibition is lethal to the bacterium. nih.gov Additionally, some studies suggest that quinazolinone derivatives may exert their effects through interactions with the bacterial cell wall and other DNA structures. semanticscholar.org

Antineoplastic and Cytotoxic Efficacy (In Vitro Cell-Based Studies)

The quinazolinone core is found in several approved anticancer drugs, highlighting its importance in oncology research. semanticscholar.org Analogues of this compound have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.govrsc.org

Numerous studies have confirmed the broad-spectrum cytotoxic potential of 2-phenylquinazolin-4(3H)-one derivatives against panels of human cancer cell lines. rsc.orgnih.gov These include, but are not limited to, breast (MCF-7), colon (HCT-116, HT29), lung (H460), and ovarian (A2780) cancer cell lines. rsc.orgnih.govnih.gov

The cytotoxic activity, typically measured by the half-maximal inhibitory concentration (IC50), varies based on the specific chemical structure of the analogue and the cancer cell line being tested. nih.gov Some derivatives have demonstrated remarkable potency, with IC50 values in the sub-micromolar range. rsc.org In certain cases, the inhibitory activity of a synthesized quinazolinone compound against a cancer cell line, such as HeLa, was found to be higher than that of the standard chemotherapeutic drug adriamycin. nih.gov For example, a series of novel quinazolinone derivatives showed significant cytotoxic activity against Caco-2 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells, with one compound having an IC50 value of 23.31 µM against Caco-2 cells. nih.gov

The table below presents a selection of reported IC50 values for different quinazolinone analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 4 (quinazolinone derivative) | Caco-2 | Colon Cancer | 23.31 | nih.gov |

| Compound 4 (quinazolinone derivative) | HepG2 | Liver Cancer | 53.29 | nih.gov |

| Compound 4 (quinazolinone derivative) | MCF-7 | Breast Cancer | 72.22 | nih.gov |

| Compound 5a (quinazolinone derivative) | HCT-116 | Colon Cancer | 4.87 (after 72h) | nih.gov |

| Compound 10f (dihydroquinazolinone derivative) | HCT-116 | Colon Cancer | Potent Activity | nih.gov |

| Compound 6c (2-phenylquinazolin-4(3H)-one derivative) | HeLa | Cervical Cancer | Higher than Adriamycin | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 | Colon Cancer | <0.05 | rsc.orgnih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | H460 | Lung Cancer | <0.05 | rsc.orgnih.gov |

To understand the basis of their cytotoxic effects, researchers have investigated the cellular mechanisms of action of quinazolinone analogues. A prominent mechanism identified for this class of compounds is the disruption of microtubule dynamics. rsc.orgnih.gov Tubulin is a crucial protein for mitosis, and its inhibition prevents cancer cells from dividing. nih.govnih.gov Certain quinazolinone analogues have been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase. rsc.orgnih.gov

This cell cycle arrest is a common precursor to apoptosis, or programmed cell death, which has also been identified as a mechanism of action for these compounds. nih.gov Furthermore, some analogues target and inactivate specific cell signaling pathways that are critical for cancer cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and epidermal growth factor receptor (EGFR) pathways. nih.govnih.gov The inactivation of these pathways can inhibit cancer cell motility, proliferation, and energy metabolism. nih.gov

Identification of Molecular Targets and Pathways in Cancer Cells

Quinazolinone derivatives have emerged as a significant class of compounds in anticancer research due to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. nih.govbohrium.com In vitro studies have identified several key mechanisms through which these compounds exert their cytotoxic effects.

One of the primary targets for quinazolinone analogues is the inhibition of tubulin polymerization. nih.govrsc.org Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By interfering with tubulin assembly, these compounds can arrest the cell cycle, particularly in the G2/M phase, and induce apoptosis. nih.gov For instance, studies on a broad panel of human cancer cell lines, including colon (HT29), breast (MCF-7), and ovarian (A2780) cancer, revealed that certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one analogues exhibit potent, sub-micromolar growth inhibition. rsc.org Molecular modeling has suggested that these compounds bind within the colchicine (B1669291) binding pocket of tubulin, disrupting microtubule structure and function. nih.govrsc.org

Furthermore, quinazolinone derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such tyrosine kinases that play a vital role in tumor growth, proliferation, and angiogenesis. nih.govnih.gov Several quinazolinone-based molecules, including gefitinib (B1684475) and erlotinib, are established EGFR inhibitors. nih.gov Novel synthesized analogues have demonstrated dual inhibitory activity against both EGFR and VEGFR-2, leading to significant cytotoxicity in cancer cell lines. nih.gov Other targeted pathways include the PI3K pathway and cyclin-dependent kinases like CDK4, inhibition of which can also contribute to the anticancer effects of these compounds. nih.govnih.gov

| Compound Class | Molecular Target | Observed Effect | Cancer Cell Line Examples |

|---|---|---|---|

| 2-Styrylquinazolin-4(3H)-ones | Tubulin Polymerization | Inhibition of microtubule formation, G2/M cell cycle arrest | HT29 (Colon), U87 (Glioblastoma), MCF-7 (Breast), A2780 (Ovarian) rsc.org |

| 2,3-Disubstituted Quinazolinones | EGFR / VEGFR-2 Kinases | Inhibition of kinase activity, reduced cell proliferation | MCF-7 (Breast) nih.govnih.gov |

| General Quinazolinone Derivatives | PI3K Pathway | Inhibition of signaling pathway, induction of apoptosis | MCF-7 (Breast) researchgate.net |

| General Quinazolinone Derivatives | CDK4 | Inhibition of cell cycle progression | Not specified nih.gov |

Anti-inflammatory Activity Profiling (In Vitro)

The anti-inflammatory potential of this compound and its analogues has been a subject of significant investigation. These compounds have been shown to modulate key pathways and mediators involved in the inflammatory response.

In Vitro Inhibition of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net The ability of quinazolinone derivatives to inhibit these enzymes is a primary mechanism for their anti-inflammatory activity. In vitro assays have demonstrated that certain 2,3-diaryl-4(3H)-quinazolinone derivatives can selectively inhibit COX-2. nih.gov For example, a study on novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives found that compounds with a para-sulfonamide group, a feature common in selective COX-2 inhibitors, displayed notable inhibitory activity. nih.gov Specifically, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.gov

Beyond COX inhibition, these compounds can also suppress other inflammatory mediators. Studies on endotoxin-stimulated macrophages have shown that certain 2-phenylquinazoline (B3120039) analogues can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov The expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), another important inflammatory mediator, are also suppressed. nih.gov This broad-spectrum anti-inflammatory action is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.gov

| Compound Analogue | Concentration | % COX-2 Inhibition | Reference Compound | % Inhibition of Reference |

|---|---|---|---|---|

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 20 µM | 47.1% | Celecoxib | 80.1% at 1 µM nih.gov |

| 2-(4-nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone | 22 µM | 27.72% | Not specified | Not specified nih.gov |

Antioxidant Capacity Assessment (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Quinazolinone derivatives have been evaluated for their antioxidant properties through various in vitro assays.

Free Radical Scavenging Assays and Oxidative Stress Pathways

The antioxidant activity of quinazolinone compounds is often assessed by their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose. sapub.orgnih.gov In this assay, the antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. sapub.org Studies on 2-substituted quinazolin-4(3H)-ones, including derivatives with dihydroxy-substituted phenyl rings at the 2-position, have shown potent radical scavenging activity, with some compounds exhibiting EC50 values in the low micromolar range. nih.gov

Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, which has also been used to confirm the antioxidant potential of these compounds. nih.gov Furthermore, the ability of these derivatives to scavenge nitric oxide (NO), a radical implicated in both physiological signaling and pathological inflammation, has been demonstrated. nih.govresearchgate.net The antioxidant activity is generally attributed to the heterocyclic quinazolinone ring system and the nature of the substituents, which can influence electron delocalization and hydrogen-donating ability. sapub.org

| Assay | Most Active Analogues | Reported Activity (EC50 or IC50) |

|---|---|---|

| DPPH Radical Scavenging | 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | 7.4 µM nih.gov |

| DPPH Radical Scavenging | 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | 7.2 µM nih.gov |

| ABTS Radical Scavenging | 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | 1.5 µM nih.gov |

| Nitric Oxide (NO) Scavenging | Phenolic derivatives of Quinazolin-4-one | Potent scavenging activity observed nih.gov |

Antiviral Activity Evaluations (In Vitro)

The broad biological profile of the quinazolinone scaffold extends to antiviral activity, with various analogues demonstrating efficacy against a range of viruses in vitro.

Research has shown that certain 2,3,6-trisubstituted quinazolinone compounds are potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Some of these analogues exhibit EC50 values as low as 86 nM with no significant cytotoxicity to the host mammalian cells. nih.gov The mechanism of action for these specific compounds is still under investigation, but their potent activity highlights the potential for developing novel anti-flavivirus agents. nih.gov

Derivatives of 2-phenyl-3-substituted quinazolin-4(3H)-one have been evaluated against Herpes Simplex Virus (HSV-1 and HSV-2) and vaccinia virus. nih.govresearchgate.net One particular compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed distinct activity against HSV and vaccinia viruses with an IC50 of 12 μg/ml. nih.gov Other studies have identified quinazolinone analogues with activity against Venezuelan equine encephalitis virus (VEEV) and Eastern equine encephalitis virus (EEEV). researchgate.net Additionally, 2-Methylquinazolin-4(3H)-one was identified as a bioactive component with significant in vitro antiviral activity against Influenza A virus (H1N1), showing an IC50 of 23.8 μg/mL. mdpi.com

| Compound Class | Target Virus | Reported Activity (EC50 / IC50) |

|---|---|---|

| 2,3,6-Trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | As low as 86 nM nih.gov |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Herpes Simplex Virus (HSV-1), Vaccinia Virus | 12 µg/mL to 30 µM nih.govresearchgate.net |

| Pyrrolidine ring-containing quinazolinone | Venezuelan/Eastern Equine Encephalitis Virus (VEEV/EEEV) | Submicromolar inhibition researchgate.net |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | 23.8 µg/mL mdpi.com |

Antiparasitic Activity Assessments (In Vitro)

Protozoan parasites are responsible for several significant global diseases, and the search for new therapeutic agents is ongoing. Quinazolinone derivatives have been explored for their potential as antiparasitic agents.

In vitro studies have demonstrated the efficacy of 2-aroyl quinazolinones against various protozoan parasites. nih.govuantwerpen.be These compounds have been tested against Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (which causes Chagas disease), and Leishmania infantum (a cause of visceral leishmaniasis). nih.govuantwerpen.be Certain derivatives exhibited potent activity, with IC50 values in the low micromolar range. For instance, one compound showed an IC50 of 1.1 μM against T. b. rhodesiense. nih.gov Similarly, quinazoline-2,4,6-triamine derivatives containing nitrobenzoyl substituents were found to be highly selective against T. cruzi with low toxicity to human fibroblast cells. mdpi.com The antiparasitic effect of these compounds was observed within 24 hours and was sustained for at least five days. mdpi.com Other research has also investigated quinolone-coumarin hybrids for activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov

| Compound Class | Target Parasite | Reported Activity (IC50) |

|---|---|---|

| 2-Aroyl quinazolinones | Trypanosoma brucei rhodesiense | 1.1 µM nih.gov |

| 2-Aroyl quinazolinones | Trypanosoma brucei brucei | 4.7 µM nih.gov |

| Quinazoline-2,4,6-triamine derivatives | Trypanosoma cruzi | >80% growth inhibition at <20 µM mdpi.com |

| Quinolone-coumarin hybrids | Toxoplasma gondii | High selectivity index observed nih.gov |

Antileishmanial Activity and Molecular Target Exploration

Extensive searches of scientific literature and research databases did not yield specific studies on the in vitro antileishmanial activity or molecular target exploration of This compound .

While the broader class of quinazolinone derivatives has been a subject of interest in the search for new antiprotozoal agents, research has focused on various analogues. For instance, studies on 2,3-disubstituted-4(3H)-quinazolinones and 2,3-dihydroquinazolin-4(1H)-one derivatives have shown that modifications to the quinazolinone core can lead to significant antileishmanial properties. nih.govmdpi.com These investigations often involve evaluating the compounds against different Leishmania species, such as Leishmania donovani and Leishmania major, to determine their efficacy. nih.gov

In the broader context of quinazolinone analogues, researchers have explored their potential mechanisms of action. Molecular docking studies on some active derivatives have suggested possible interactions with key parasitic enzymes, such as pyridoxal (B1214274) kinase and trypanothione (B104310) reductase, which are essential for the parasite's survival. mdpi.com However, without specific experimental data for this compound, any discussion of its molecular targets would be purely speculative.

Due to the lack of available data, no detailed research findings or data tables concerning the antileishmanial activity of this compound can be presented.

Computational and Theoretical Chemistry Applications to 1 Ethyl 2 Phenylquinazolin 4 1h One Research

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. ijcce.ac.ir In the context of 1-Ethyl-2-phenylquinazolin-4(1H)-one, docking simulations are crucial for predicting its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. The quinazolinone scaffold is a well-known pharmacophore found in molecules that target various proteins, including kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov

Docking studies on quinazolinone derivatives reveal common interaction patterns that are likely applicable to this compound. These interactions typically include:

Hydrogen Bonding: The carbonyl oxygen at the C4 position and the nitrogen atoms within the quinazolinone ring are potential hydrogen bond acceptors and donors. For instance, in studies with EGFR, the quinazolinone core often forms a critical hydrogen bond with the backbone NH of a methionine residue (Met793) in the hinge region of the kinase domain. nih.gov

Hydrophobic Interactions: The phenyl group at the C2 position and the ethyl group at the N1 position can engage in van der Waals and pi-alkyl interactions with nonpolar residues in the receptor's binding pocket, such as leucine, valine, and alanine. nih.gov

Pi-Pi Stacking: The aromatic rings of the quinazolinone core and the phenyl substituent can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine within the active site. nih.gov

These simulations provide a structural hypothesis for the compound's mechanism of action, guiding the design of analogs with improved potency and selectivity. The results are often quantified by a docking score, which estimates the binding free energy. researchgate.net

| Potential Target | Key Interacting Residues (Hypothetical) | Types of Interactions | Significance |

| EGFR Tyrosine Kinase | Met793, Leu718, Val726, Ala743 | Hydrogen Bonding, Hydrophobic, Pi-Alkyl | Inhibition of signaling pathways in cancer cells. nih.govnih.gov |

| CDK2 Kinase | Leu83, Asp86, Ile10, His84 | Hydrogen Bonding, van der Waals, Pi-Pi Stacking | Regulation of the cell cycle; potential for anti-proliferative activity. nih.gov |

| Secreted Aspartyl Protease (SAP) | Asp32, Asp218, Gly220 | Hydrogen Bonding, Hydrophobic | Potential antifungal activity by inhibiting essential enzymes. researchgate.net |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Transitions

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.org For this compound, MD simulations are performed on the docked complex to assess its stability and to observe conformational changes in both the ligand and the protein. nih.gov

An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of the complex in a simulated physiological environment (e.g., in a water box with ions at 300 K). semanticscholar.org Key insights gained from MD simulations include:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the predicted pose.

Interaction Persistence: MD simulations can verify if the key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation.

Conformational Flexibility: These simulations reveal how the ligand and protein adapt to each other. The ethyl and phenyl groups of this compound may adopt different conformations to optimize their fit within the binding pocket. mdpi.com

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the docking scores. nih.gov

MD simulations validate the docking results and provide a deeper understanding of the thermodynamics and kinetics of the binding event, which is crucial for lead optimization. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. nih.gov These methods solve the Schrödinger equation for the molecule to provide detailed information about its structure and reactivity.

Applications of quantum chemical calculations include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. nih.gov

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP map reveals the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.gov

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR). Comparing these theoretical predictions with experimental data helps to confirm the molecule's structure. nih.gov

| Calculated Property | Information Gained | Relevance to this compound |

| HOMO/LUMO Energies | Electronic excitability, chemical reactivity | Predicts the molecule's ability to donate or accept electrons in reactions. |

| MEP Map | Charge distribution, reactive sites | Identifies the carbonyl oxygen as a nucleophilic site and hydrogen bond acceptor. |

| NMR Chemical Shifts | Atomic environment | Aids in the structural elucidation and confirmation of synthesis. nih.gov |

| Vibrational Frequencies | Molecular vibrations, functional groups | Correlates to FT-IR spectra, confirming the presence of key bonds (e.g., C=O, C=N). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like quinazolinones, QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives, including analogs of this compound. cu.edu.eg

The process involves:

Data Collection: A dataset of quinazolinone derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. cu.edu.eg

A validated QSAR model can be used to predict the activity of this compound and to guide the design of new derivatives. For example, if the model indicates that a lower value for a specific electronic descriptor and a higher value for a steric descriptor are correlated with higher activity, researchers can modify the structure accordingly to synthesize more potent compounds. nih.gov

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, providing insights that are difficult to obtain experimentally. researchgate.net

Using methods like DFT, researchers can:

Identify Intermediates and Transition States: The structures of all transient species along the reaction coordinate are calculated.

Calculate Activation Energies: The energy barriers for each step of the reaction are determined by calculating the energy difference between reactants and transition states. The step with the highest activation energy is the rate-determining step. researchgate.net

Investigate Catalytic Effects: The role of a catalyst, such as an acid or a metal, can be modeled to understand how it lowers the activation energy and accelerates the reaction. researchgate.net

These studies provide a detailed, step-by-step understanding of how 2-aminobenzamide (B116534) (or a derivative) might react with an appropriate precursor to form the quinazolinone ring, leading to more efficient and optimized synthetic procedures. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-Ethyl-2-phenylquinazolin-4(1H)-one, have not been located in the reviewed literature. This information is essential for the unambiguous confirmation of the compound's molecular structure, including the placement of the ethyl group at the N-1 position and the phenyl group at the C-2 position, as well as the assignment of all proton and carbon signals within the quinazolinone core and its substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula of this compound is established as C₁₆H₁₄N₂O, corresponding to a molecular weight of 250.29 g/mol , detailed experimental mass spectrometry data is unavailable. A high-resolution mass spectrometry (HRMS) analysis would be required to confirm the elemental composition. Furthermore, no experimental mass spectra (e.g., from Electron Ionization - EI-MS or Electrospray Ionization - ESI-MS) were found, which would be necessary to describe the compound's characteristic fragmentation patterns upon ionization. An analysis of these patterns would provide crucial information for structural confirmation by identifying the loss of specific fragments, such as the ethyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available in the surveyed scientific databases. An IR spectrum would be used to identify key functional groups by their characteristic vibrational frequencies, such as the carbonyl (C=O) stretch of the quinazolinone ring, C=N stretching, aromatic C-H stretching, and aliphatic C-H stretching of the ethyl group. A UV-Vis spectrum would reveal the wavelengths of maximum absorbance (λmax), providing insights into the electronic transitions within the conjugated system of the molecule.

Challenges, Opportunities, and Future Research Directions in 1 Ethyl 2 Phenylquinazolin 4 1h One Chemistry

Advancements in Sustainable Synthesis of Quinazolinone Derivatives

A primary challenge in chemical synthesis is the development of environmentally benign processes. Traditional methods for synthesizing quinazolinones often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents, posing environmental concerns. nih.govresearchgate.net The future of 1-Ethyl-2-phenylquinazolin-4(1H)-one synthesis lies in adopting green chemistry principles, which emphasize waste reduction, use of renewable resources, and energy efficiency. dntb.gov.ua

Recent breakthroughs in the synthesis of quinazolinone derivatives offer a roadmap for the sustainable production of this compound. These methods include:

Use of Natural Catalysts and Renewable Energy: One innovative approach utilizes lemon juice, a natural and biodegradable acid catalyst, in conjunction with concentrated solar radiation (CSR) as a renewable energy source. nih.gov This method has been successfully applied to synthesize 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones, achieving high yields in remarkably short reaction times. nih.gov

Microwave and Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. frontiersin.orgnih.gov Microwave-assisted synthesis, often coupled with green solvents like deep eutectic solvents (DES), provides a rapid and efficient route to quinazolinones. tandfonline.comresearchgate.net Similarly, ultrasound irradiation can promote one-pot, three-component reactions for producing quinazolinone derivatives, often in aqueous media. researchgate.netfrontiersin.org

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) presents a sustainable alternative to expensive and potentially toxic metal catalysts. frontiersin.org Catalysts like p-toluene sulfonic acid (p-TSA) and taurine have been employed for the efficient, solvent-free, or aqueous-medium synthesis of quinazolinone scaffolds. frontiersin.org

The opportunity lies in adapting these proven sustainable methodologies for the specific synthesis of this compound. Future research should focus on optimizing these green protocols to ensure high yields and purity for this target molecule.

| Synthesis Method | Catalyst/Medium | Energy Source | Key Advantages | Reference |

| Conventional Heating | Various (e.g., SbCl₃, Pd complexes) | Thermal | Established procedures | nih.gov |

| Solar Radiation | Lemon Juice | Concentrated Solar | Renewable energy, biodegradable catalyst, rapid reaction | nih.gov |

| Microwave-Assisted | Deep Eutectic Solvents (DES) | Microwave | High efficiency, reduced reaction time, green solvent | tandfonline.comresearchgate.net |

| Ultrasound-Assisted | Dodecylbenzene sulfonic acid (DBSA) / Water | Ultrasound | Environmentally benign, efficient one-pot assembly | frontiersin.org |

| Mechanochemical Grinding | p-Toluene sulfonic acid (p-TSA) | Mechanical | Solvent-free, rapid, high yield | frontiersin.org |

Exploration of Novel Biological Targets and Mechanistic Pathways

Quinazolinone derivatives are known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov However, the specific biological profile of this compound remains largely uncharacterized. The key opportunity is to systematically screen this compound against a panel of biological targets to uncover its therapeutic potential.

Research on analogous structures suggests several promising avenues for investigation:

Anticancer Activity: Many quinazolinone derivatives function as inhibitors of key enzymes in cancer progression, such as tyrosine kinases. nih.govnih.gov The Epidermal Growth Factor Receptor (EGFR) is a prominent target, with several quinazoline-based drugs approved for cancer therapy. nih.govnih.govijcce.ac.ir Other relevant targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 9 (CDK9), and Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.comrjpbr.comdovepress.comnih.gov Future studies should evaluate the inhibitory activity of this compound against these and other cancer-related kinases. Mechanistic studies could explore its ability to induce apoptosis or arrest the cell cycle in cancer cell lines. mdpi.com

Antimicrobial and Anti-biofilm Activity: Certain quinazolinone derivatives have demonstrated potent activity against various bacterial and fungal strains, including the ability to inhibit biofilm formation, which is crucial in combating drug-resistant infections. nih.govresearchgate.net Investigating the antimicrobial spectrum of this compound could open new possibilities for its use as an anti-infective agent.

| Potential Biological Target | Therapeutic Area | Mechanism of Action of Analogues | Reference |

| EGFR Tyrosine Kinase | Cancer | Inhibition of cell proliferation, survival, and metastasis | nih.govfrontiersin.org |

| VEGFR-2 Tyrosine Kinase | Cancer | Inhibition of angiogenesis (tumor blood vessel formation) | dovepress.com |

| CDK9 | Cancer, HIV | Inhibition of transcriptional elongation, leading to apoptosis | mdpi.com |

| PARP-1 | Cancer | Inhibition of DNA repair in cancer cells | rjpbr.com |

| Bacterial/Fungal Enzymes | Infectious Diseases | Inhibition of essential microbial processes, anti-biofilm formation | nih.govresearchgate.net |

Rational Design of Potent and Selective Analogues

Once a biological activity is identified for this compound, the next step involves the rational design of analogues with enhanced potency and selectivity. This is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity. nih.gov

SAR studies on various quinazolinone series have revealed key structural features for activity:

Substitutions on the Quinazolinone Core: Modifications at positions 2, 3, and 6 of the quinazolinone ring have been shown to be critical for activity. nih.govmdpi.comresearchgate.net For example, in a series of CDK9 inhibitors, introducing a thiophene ring at position 2 and an iodine atom at position 6 significantly increased potency. mdpi.com

Modifications at the N-1 Position: The ethyl group at the N-1 position of this compound is a key feature. Exploring analogues with different alkyl or aryl groups at this position could be a fruitful direction for optimizing activity.

Future research should involve synthesizing a library of analogues of this compound with systematic variations at these key positions. Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to build mathematical models that predict the activity of novel compounds, thereby accelerating the design process. dntb.gov.uafrontiersin.orgnih.govgsconlinepress.com

| Position on Quinazolinone Core | Example Substituent on Analogue | Observed Effect on Biological Activity | Reference |

| Position 2 | Thiophene ring | Increased CDK9 inhibitory potency | mdpi.com |

| Position 3 | Substituted benzalamino group | Influences anticancer activity | researchgate.net |

| Position 6 | Iodine atom | Sub-micromolar activity against CDK9 | mdpi.com |

| Position 7 | Piperazine ring | Potent inhibition of TNF-alpha production | nih.gov |

Development of Advanced Computational Models for Quinazolinone Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict molecular interactions and properties, thus saving time and resources. nih.govukaazpublications.com For this compound, a significant opportunity exists to leverage advanced computational models to guide its exploration.

Key computational techniques applicable to quinazolinone research include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) when bound to a specific protein target. rjpbr.comresearchgate.netresearchgate.net Docking studies can help identify the most likely biological targets and elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.govnih.gov These models are invaluable for predicting the activity of yet-to-be-synthesized analogues and for identifying the key physicochemical properties that govern potency. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.orgnih.gov

Future work should involve building robust and validated computational models for the quinazolinone scaffold. These models can be used to perform virtual screening of compound libraries to identify novel hits, guide the rational design of more potent analogues of this compound, and provide a deeper understanding of its mechanism of action at an atomic level. frontiersin.org

| Computational Model | Application in Quinazolinone Research | Insights Gained | Reference |

| Molecular Docking | Predicting binding mode and affinity to biological targets (e.g., EGFR, PARP-1) | Identification of key interacting amino acid residues; prediction of binding energy | nih.govrjpbr.comresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D structural features with biological activity | Generation of contour maps indicating favorable/unfavorable regions for substitution | frontiersin.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time | Understanding conformational flexibility and stability of key interactions | frontiersin.orgnih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties | Prediction of drug-likeness (Absorption, Distribution, Metabolism, Excretion, Toxicity) | nih.govrjpbr.com |

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-2-phenylquinazolin-4(1H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via refluxing substituted aldehydes with amines or isatoic anhydride in ethanol or acetic acid, followed by purification via recrystallization. For example, a general procedure involves refluxing 4-amino acetophenone with ethanolic solutions of precursors under TLC monitoring (6 hours), followed by ice-water quenching and filtration . Optimization strategies include testing solvents (e.g., EtOH yields higher purity compared to CH2Cl2 or THF) and adjusting reaction times based on electron-donating/withdrawing substituent effects on aldehydes .

Q. How should researchers characterize the structural and purity aspects of this compound using spectroscopic methods?

Key characterization tools include:

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1714 cm⁻¹, NH stretch at ~3324 cm⁻¹) .

- ¹H-NMR : Analyze aromatic proton environments (δ 7.22–7.50 ppm for ArH) and ethyl/methylene groups (δ 1.23–1.91 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M⁺] at m/z 228) and fragmentation patterns .

- Elemental analysis : Validate purity by matching calculated vs. observed %C, %H, and %N (e.g., 73.90% C observed vs. 74.31% calculated) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally similar quinazolinones, this compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Recommended protocols include:

- Use of PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Immediate medical consultation if exposed, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How can solvent selection influence the yield and purity of this compound during synthesis?

Solvent polarity and boiling point critically impact reaction efficiency. For example, EtOH (polar protic, bp 78°C) facilitates higher yields (~85%) compared to non-polar solvents like CH2Cl2, likely due to improved solubility of intermediates and favorable reaction kinetics. Systematic testing of solvents (e.g., THF, H2O) under reflux conditions, combined with TLC monitoring, is recommended to identify optimal conditions for specific substituents .

Q. What electrochemical strategies could be applied to synthesize or functionalize derivatives of this compound?

Electrochemical dual oxidative C(sp³)–H amination, as demonstrated for imidazo-fused quinazolinones, offers a green alternative to traditional methods. Parameters to optimize include:

Q. How can computational methods predict the biological activity or electronic properties of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). For example, 1,3,4-thiadiazol-2-yl derivatives of quinazolinones showed binding affinities to E. coli DNA gyrase in docking studies .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .

Q. How can researchers resolve contradictions in spectral data reported for quinazolinone derivatives?

Discrepancies in NMR/IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Repeating experiments under standardized conditions (e.g., DMSO-d6 for NMR).

- Cross-referencing with computational predictions (e.g., Gaussian-based NMR chemical shift calculations).

- Validating purity via HPLC or elemental analysis before spectral interpretation .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Resolve hydrogen bonding patterns (e.g., NH···O=C interactions) and confirm substituent positions.

- Compare with reported structures (e.g., 2-methyl-2-phenyl analogs) to identify conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.